molecular formula C14H15FN4O3S B2393805 methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689747-93-1

methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2393805
CAS No.: 689747-93-1
M. Wt: 338.36
InChI Key: FJNPCXDYNKGICK-UHFFFAOYSA-N
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Description

Methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate: is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. The process may include:

  • Formation of the triazole ring through cyclization reactions.

  • Introduction of the fluorobenzamido group via amide coupling reactions.

  • Thiolation to introduce the thioacetate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of thioacetate to sulfoxide or sulfone.

  • Reduction: Reduction of the triazole ring or the fluorobenzamido group.

  • Substitution: Replacement of the thioacetate group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction reactions might involve reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation products: Sulfoxides or sulfones.

  • Reduction products: Reduced triazole derivatives or fluorobenzamides.

  • Substitution products: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Methyl 2-((5-((3-fluorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)acetate

  • Methyl 2-((5-((3-chlorobenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the fluorine atom on the benzamide group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c1-19-11(17-18-14(19)23-8-12(20)22-2)7-16-13(21)9-4-3-5-10(15)6-9/h3-6H,7-8H2,1-2H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNPCXDYNKGICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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